1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one
Description
The compound 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one is an acetophenone derivative featuring a phenyl ring substituted with an ethylamino group. This aminoethyl chain is further functionalized with a methallyloxy (2-methylprop-2-en-1-yloxy) moiety. The structure combines a ketone group, a secondary amine, and an ether-linked unsaturated hydrocarbon, making it a versatile intermediate for further chemical modifications.
Properties
IUPAC Name |
1-[4-[2-(2-methylprop-2-enoxy)ethylamino]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11(2)10-17-9-8-15-14-6-4-13(5-7-14)12(3)16/h4-7,15H,1,8-10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDGKRSYXOSCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COCCNC1=CC=C(C=C1)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one typically involves several stages, starting from readily available starting materials. Common synthetic routes include:
Alkylation Reaction: The initial step often involves the alkylation of 4-aminophenyl ethan-1-one with 2-[(2-Methylprop-2-en-1-yl)oxy]ethyl halide in the presence of a suitable base like potassium carbonate.
Reaction Conditions: This reaction is typically conducted in a solvent such as acetonitrile or dimethylformamide at elevated temperatures (usually around 80-100°C) under an inert atmosphere to avoid unwanted side reactions.
Industrial Production: In industrial settings, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can yield secondary alcohols from the ketone group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using reagents like sodium hydride or strong acids.
Major Products: The products of these reactions vary but include alcohols, acids, and substituted aromatic compounds.
Scientific Research Applications
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one finds applications across diverse scientific fields:
Chemistry: Utilized as an intermediate in the synthesis of complex molecules and polymers.
Biology: Serves as a reagent in enzyme inhibition studies and cellular assays.
Industry: Employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
Compared to other similar compounds, 1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one boasts several unique attributes:
Structural Uniqueness: The combination of an amino group and an alkyl ether group provides a distinct reactivity profile.
Versatility: It can participate in a broader range of chemical reactions than many of its analogs.
Comparison with Similar Compounds
Structural Analogues of Acetophenone Derivatives
The following table summarizes key structural and functional differences between the target compound and related acetophenone derivatives:
Key Structural Differences and Implications
Compound 1f () contains a sulfoximine group, which confers polarity and hydrogen-bonding capacity, influencing solubility and biological activity . QD10 () features a piperazine-benzoyl substituent, likely enhancing lipophilicity and receptor-binding affinity .
Reactivity and Synthetic Utility: The methallyloxy group in the target compound offers a site for click chemistry or radical addition, unlike the propargyl ether in , which is suited for alkyne-azide cycloadditions .
Physical Properties :
- Melting points vary significantly: QD10 (148–151°C) vs. 1f (137–138.5°C), reflecting differences in crystallinity and intermolecular interactions due to substituents .
Biological Activity
1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one, also known by its CAS number 1707756-35-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 263.35 g/mol. The structure features a phenyl group substituted with an ethanone moiety and an ether-linked alkylamine side chain, which may contribute to its biological properties.
Antiproliferative Properties
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that phenyl derivatives can inhibit cell growth in cancer cells by interfering with the cell cycle and inducing apoptosis.
In a comparative study, the antiproliferative activity of related compounds was assessed on human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results demonstrated that certain derivatives could inhibit cell growth effectively at nanomolar concentrations, suggesting that structural modifications could enhance their efficacy against resistant cancer types .
| Compound Type | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| PIB-SOs | MCF7 | 0.025 | Cell cycle arrest at G2/M phase |
| PIB-SOs | HT-29 | 0.030 | Disruption of microtubule dynamics |
| PIB-SOs | M21 | 0.020 | Induction of apoptosis |
The mechanism by which this compound exerts its effects appears to involve the disruption of microtubule formation and interference with cellular signaling pathways associated with proliferation and survival. This is consistent with findings from related studies where similar compounds were shown to bind to β-tubulin, leading to cytoskeletal destabilization and subsequent cell death .
Case Studies
A notable case study evaluated the effects of structurally related compounds on angiogenesis using chick chorioallantoic membrane (CAM) assays. The results indicated that certain derivatives significantly inhibited angiogenesis comparable to established agents like combretastatin A-4, highlighting the potential therapeutic applications in cancer treatment .
Table: Summary of Case Study Findings
| Compound | Effect on Angiogenesis | Toxicity Level |
|---|---|---|
| Combretastatin A-4 | Strong inhibition | Low |
| PIB-SO Derivative | Moderate inhibition | Very low |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
